1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound with a unique structure that combines a cyclopropane ring with a phenyl group and a morpholinopropyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 1-Phenylcyclopropanecarboxylic acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropane ring and ester group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclopropanecarboxylic acid: A precursor in the synthesis of the ester hydrochloride.
3-Morpholinopropanol: Another precursor used in the esterification process.
Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride is unique due to the combination of a cyclopropane ring, phenyl group, and morpholinopropyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
67239-19-4 |
---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
3-morpholin-4-ium-4-ylpropyl 1-phenylcyclopropane-1-carboxylate;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c19-16(17(7-8-17)15-5-2-1-3-6-15)21-12-4-9-18-10-13-20-14-11-18;/h1-3,5-6H,4,7-14H2;1H |
InChI-Schlüssel |
FBKMLDAKPHSIPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)C(=O)OCCC[NH+]3CCOCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.